Cas no 2109571-45-9 (ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate)

Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate is a chiral morpholine-substituted pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a stereochemically defined (2S,6R)-dimethylmorpholine moiety, which may enhance selectivity in biological interactions. Its pyridazine core offers a versatile scaffold for further functionalization, while the ethyl ester group provides a handle for derivatization or prodrug strategies. The structural complexity of this molecule makes it a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting CNS or enzyme modulation. Its defined stereochemistry ensures reproducibility in research applications where enantiopurity is critical. The compound's stability under standard laboratory conditions facilitates handling and storage.
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate structure
2109571-45-9 structure
商品名:ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
CAS番号:2109571-45-9
MF:C13H19N3O3
メガワット:265.308263063431
CID:5729386
PubChem ID:121206181

ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 2109571-45-9
    • AKOS026715344
    • ethyl 6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylate
    • F1967-5342
    • Rel-ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
    • ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
    • 3-Pyridazinecarboxylic acid, 6-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-, ethyl ester, rel-
    • インチ: 1S/C13H19N3O3/c1-4-18-13(17)11-5-6-12(15-14-11)16-7-9(2)19-10(3)8-16/h5-6,9-10H,4,7-8H2,1-3H3/t9-,10+
    • InChIKey: LZTOQKMIPHDEGU-AOOOYVTPSA-N
    • ほほえんだ: O1[C@H](C)CN(C2=CC=C(C(=O)OCC)N=N2)C[C@@H]1C

計算された属性

  • せいみつぶんしりょう: 265.14264148g/mol
  • どういたいしつりょう: 265.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 64.6Ų

じっけんとくせい

  • 密度みつど: 1.135±0.06 g/cm3(Predicted)
  • ふってん: 459.5±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.92±0.10(Predicted)

ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-5342-0.5g
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-5342-5g
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F1967-5342-10g
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F1967-5342-0.25g
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-5342-1g
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9 95%+
1g
$466.0 2023-09-06
TRC
E288571-100mg
Ethyl 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9
100mg
$ 115.00 2022-06-05
TRC
E288571-1g
Ethyl 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9
1g
$ 660.00 2022-06-05
Life Chemicals
F1967-5342-2.5g
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9 95%+
2.5g
$932.0 2023-09-06
TRC
E288571-500mg
Ethyl 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazine-3-carboxylate
2109571-45-9
500mg
$ 435.00 2022-06-05

ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate 関連文献

ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylateに関する追加情報

Ethyl 6-((2S,6R)-2,6-Dimethylmorpholino)Pyridazine-3-Carboxylate: A Comprehensive Overview

Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate, identified by the CAS number 2109571-45-9, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridazine ring with a morpholine derivative and an ethyl ester group. The stereochemistry at the 2S and 6R positions of the morpholine ring adds complexity to its structure and potentially influences its biological activity.

The synthesis of ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate involves a series of well-defined organic reactions. The starting material typically undergoes nucleophilic substitution or coupling reactions to introduce the morpholine moiety and the ethyl ester group. The stereochemistry is controlled during the synthesis to ensure the desired configuration at the chiral centers. This compound has been studied for its potential applications in drug discovery and agrochemicals due to its structural versatility.

Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry. Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate has shown promising results in preclinical models for its ability to modulate specific biological targets. For instance, research published in Nature Communications demonstrated that this compound exhibits selective inhibition of a key enzyme involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate has been explored for its role in agrochemicals. Field trials conducted by leading agricultural research institutions have indicated that this compound possesses effective pest control properties without adverse effects on non-target species. Its stability under various environmental conditions further enhances its suitability for agricultural use.

The stereochemistry of this compound plays a crucial role in determining its biological activity. The (2S,6R strong>) configuration ensures optimal interaction with target proteins, thereby enhancing efficacy while minimizing off-target effects. This aspect has been extensively studied using computational modeling techniques such as molecular docking and dynamics simulations.

Ethical considerations are paramount in the development and application of ethyl 6-((< strong >2S,6R strong >)-< strong >2,6-dimethylmorpholino strong >)pyridazine - < strong >3-carboxylate strong > . Researchers have emphasized the importance of conducting rigorous safety assessments to ensure that this compound does not pose risks to human health or the environment . Ongoing studies are focused on evaluating its long-term effects and exploring methods for sustainable production.

In conclusion , ethyl 6-( ( < strong > 2S , 6 R strong > ) - < strong > 2 , 6 - dimethylmorpholino strong > ) pyridazine - < strong > 3 - carboxylate strong > ( CAS No . < strong > 2109571 -45 -9 strong > ) represents a significant advancement in organic synthesis and drug discovery . Its unique structure , combined with promising biological activity , positions it as a valuable tool in addressing unmet medical and agricultural needs . Continued research will undoubtedly unlock further applications and optimize its use across various industries . p> article > response >

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